molecular formula C19H17NO4 B8019060 1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate CAS No. 91444-55-2

1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate

Cat. No.: B8019060
CAS No.: 91444-55-2
M. Wt: 323.3 g/mol
InChI Key: SWALANJAJJSJLM-UHFFFAOYSA-N
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Description

1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the construction of the indole ring system followed by functionalization at specific positions. Common synthetic routes include the Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions

Industrial Production Methods

Industrial production of indole derivatives often employs scalable methods such as continuous flow synthesis and the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate is unique due to its specific functional groups and their positions on the indole ring. These modifications can significantly alter its biological activity and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

[4-(5-acetyloxy-3-methyl-1H-indol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-17-10-16(24-13(3)22)8-9-18(17)20-19(11)14-4-6-15(7-5-14)23-12(2)21/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWALANJAJJSJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189608
Record name 1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91444-55-2
Record name 1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91444-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-5-ol, 2-[4-(acetyloxy)phenyl]-3-methyl-, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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